molecular formula C10H9Cl3O B6357392 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone CAS No. 1267639-53-1

2,4-Dichloro-1-(4-chlorophenyl)-1-butanone

Cat. No.: B6357392
CAS No.: 1267639-53-1
M. Wt: 251.5 g/mol
InChI Key: VKXLAQNKLAVWMJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(4-chlorophenyl)-1-butanone is an organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of two chlorine atoms attached to the butanone backbone and an additional chlorine atom attached to the phenyl ring. It is a derivative of butanone and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone typically involves the chlorination of 1-(4-chlorophenyl)-1-butanone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The process involves the continuous addition of chlorine gas and the starting material into the reactor, followed by the separation and purification of the product using distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(4-chlorophenyl)-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 2,4-dichloro-1-(4-chlorophenyl)butanoic acid.

    Reduction: Formation of 2,4-dichloro-1-(4-chlorophenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions. It is used to investigate the effects of chlorinated compounds on biological systems.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features but different reactivity and applications.

    1-(4-Chlorophenyl)-1-butanone: The precursor to 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone, lacking the additional chlorine atoms.

    2,4-Dichloroacetophenone: Another chlorinated ketone with a different carbon chain length and functional properties.

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the butanone backbone. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,4-dichloro-1-(4-chlorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXLAQNKLAVWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CCCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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